2-(Benzoylamino)cyclohexanecarboxylic acid

Description

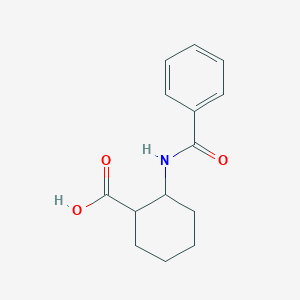

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276381, DTXSID20949503 | |

| Record name | 2-(Benzoylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26685-82-5, 16524-13-3 | |

| Record name | (+)-cis-2-Benzamidocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026685825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzoylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzoylamino Cyclohexanecarboxylic Acid and Its Derivatives

Asymmetric Catalytic Hydrogenation Approaches for 2-(Benzoylamino)cyclohexanecarboxylic Acid Derivatives

Asymmetric catalytic hydrogenation has emerged as a powerful and efficient methodology for the synthesis of chiral compounds. iupac.org This approach has been successfully applied to the large-scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives, demonstrating its industrial viability. rsc.org

Development of Chiral Catalysts and Ligand Systems (e.g., Ru(II) Dicarboxylate Complexes, DTBM-BINAP)

The success of asymmetric hydrogenation hinges on the development of effective chiral catalysts and ligand systems. researchgate.net Research has shown that chiral Ru(II) dicarboxylate complexes are particularly efficient for the synthesis of 2-[N-(4-difluoromethoxy)benzoylamino]cyclohexanecarboxylic acid derivatives. rsc.org The choice of the chiral ligand is paramount, with studies indicating that (S)-DTBM-BINAP (3,5-di-t-butyl-4-methoxy-BINAP) provides superior results in terms of both conversion and stereoselectivity. rsc.org

In the asymmetric hydrogenation of cyclic (N-benzoylamino)acrylates, the use of a precatalyst system involving [Ru(cod)(methallyl)₂] in conjunction with a chiral phosphorous ligand and an acid additive has been explored. rsc.org However, it was found that chiral Ru(II) dicarboxylate complexes exhibited higher reactivity compared to the [Ru(cod)(methallyl)₂]-(S)-BINAP system under a hydrogen pressure of 1 MPa. rsc.org The BINAP ligand, characterized by its C2-axial chirality, coordinates with transition metals like ruthenium to form stable chelate complexes, which is crucial for transferring chirality to the metal center and enabling asymmetric catalysis. researchgate.net

| Catalyst/Ligand System | Substrate | Key Findings | Reference |

| Chiral Ru(II) dicarboxylate complexes | 2-[N-(4-difluoromethoxy)benzoylamino]cyclohexanecarboxylic acid derivatives | Worked efficiently with an acid additive. | rsc.org |

| (S)-DTBM-BINAP | Cyclic (N-benzoylamino)acrylates | Showed the best result with full-conversion and highest stereoselectivity (95.0% ee, 98.7% de). | rsc.org |

| [Ru(cod)(methallyl)₂]-(S)-BINAP | Cyclic (N-benzoylamino)acrylates | Less reactive than chiral Ru(II) dicarboxylate complexes under 1 MPa H₂. | rsc.org |

Optimization of Reaction Conditions and Process Parameters (e.g., Acid Additives, Hydrogen Pressure, Catalyst Loading)

Optimizing reaction conditions is crucial for achieving high efficiency and selectivity in asymmetric hydrogenation. Key parameters that have been investigated include the use of acid additives, hydrogen pressure, and catalyst loading.

The addition of an acid has been found to be beneficial. Specifically, aqueous tetrafluoroboric acid (HBF₄) has been shown to work efficiently with chiral Ru(II) dicarboxylate complexes in the synthesis of 2-[N-(4-difluoromethoxy)benzoylamino]cyclohexanecarboxylic acid derivatives. rsc.orgrsc.org The use of a Brønsted acid cocatalyst, such as hydrochloric acid, has also been reported to significantly improve reactivity and enantioselectivity in other Ir-catalyzed asymmetric hydrogenations by potentially forming a single anion-binding interaction with the substrate and catalyst. nih.gov

Hydrogen pressure is another critical variable. Studies on the hydrogenation of cyclic (N-benzoylamino)acrylates have been conducted under pressures of 1 MPa. rsc.org Optimal performance in some cobalt-catalyzed asymmetric hydrogenations of α,β-unsaturated carboxylic acids was achieved at 500 psi of H₂, although catalytic activity was observed at lower pressures like 60 psi. nsf.gov

Suppressing the amount of catalyst is essential for developing practical and economically viable processes. rsc.org Research has focused on establishing conditions that minimize catalyst loading without compromising yield and stereoselectivity, which is a key step towards industrial application. rsc.org

| Parameter | Condition/Additive | Effect | Reference |

| Acid Additive | Aqueous HBF₄ | Enhanced efficiency of chiral Ru(II) dicarboxylate complexes. | rsc.orgrsc.org |

| Hydrogen Pressure | 1 MPa | Pressure condition used for comparing Ru catalyst systems. | rsc.org |

| Catalyst Loading | Suppressed amounts | A key goal for establishing practical and scalable synthesis. | rsc.orgrsc.org |

Scalable Synthesis and Industrial Applications (e.g., Multi-Kilogram Scale Preparation of Optically Active 2-(N-Benzoylamino)cyclohexanecarboxylic Acid Derivatives)

A significant achievement in this field is the successful multi-kilogram scale synthesis of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. rsc.org This demonstrates the practical applicability and scalability of the asymmetric catalytic hydrogenation methodology. rsc.org The ability to produce large quantities of these chiral building blocks is vital for their use as intermediates in the manufacturing of drug substances and other fine chemicals. rsc.org The development of scalable syntheses for related compounds, such as all four stereoisomers of Fmoc derivatives of 2-aminocyclopentanecarboxylic acid (ACPC), further underscores the importance of robust and scalable synthetic routes in modern organic chemistry. researchgate.net

Stereoselective Hydrogenation of Cyclic β-(Acylamino)acrylates

The stereoselective hydrogenation of cyclic β-(acylamino)acrylates is a key strategy for producing chiral cyclic β-amino acid derivatives. nih.govresearchgate.net This methodology has been successfully applied using ruthenium catalysts paired with chiral biaryl ligands, such as C3-TunaPhos, achieving excellent enantioselectivities (up to >99% ee). nih.govresearchgate.net This approach provides an efficient route to both cis and trans chiral cyclic β-amino acid derivatives. nih.gov While the focus has often been on N-acetamido derivatives, research has shown that the asymmetric hydrogenation using chiral Ru(II) complexes with an acid additive is also applicable to cyclic (N-benzoylamino)acrylates, although they tend to be less reactive. rsc.org

Alternative Synthetic Routes and Strategies for this compound

While asymmetric hydrogenation is a dominant methodology, alternative synthetic strategies are also being explored.

Condensation Reactions for Optically Active 2-(Benzoylamino)cycloalkanecarboxylic Acid Derivatives

Condensation reactions offer an alternative pathway for the synthesis of optically active 2-(benzoylamino)cycloalkanecarboxylic acid derivatives. rsc.org These methods can be valuable for creating versatile building blocks for a range of chiral compounds. rsc.org For instance, acid-catalyzed condensation reactions between amides and dicarbonyl compounds, such as benzamide (B126) and glyoxal, are used to create complex nitrogen-containing heterocyclic structures. mdpi.com While not directly applied to the target molecule in the provided sources, the principles of condensation chemistry are fundamental in organic synthesis. One of the well-established reactions to form 2-substituted benzothiazoles involves the condensation of 2-aminothiophenoles with carboxylic acids and their derivatives, often facilitated by a Lewis acid catalyst. mdpi.com This highlights the potential of condensation strategies in forming C-N bonds and building complex molecular architectures relevant to the synthesis of amino acid derivatives.

Optical Resolution Techniques (e.g., Diastereomer Salt Formation)

The separation of enantiomers from a racemic mixture, a process known as optical resolution, is a critical step in the synthesis of chiral compounds. One of the most established and effective methods for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This technique leverages the principle that diastereomers—unlike enantiomers—have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgyoutube.com

The process involves reacting the racemic mixture of a chiral acid, such as this compound, with a single enantiomer of a chiral base, referred to as the resolving agent. This reaction produces a mixture of two diastereomeric salts. libretexts.org For example, reacting a racemic mixture of (±)-acid with an (R)-base yields two salts: [(+)-acid·(R)-base] and [(-)-acid·(R)-base]. Due to their differing solubilities in a given solvent, one diastereomeric salt will preferentially crystallize from the solution.

After separation of the less-soluble salt by filtration, the optically pure acid can be recovered by treating the salt with a strong acid to neutralize the chiral base. youtube.com The resolving agent can then often be recovered and reused. The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.

While specific studies detailing the resolution of this compound are not prevalent, research on structurally similar cyclohexane (B81311) derivatives provides significant insight into the application of this technique. For instance, the resolution of trans-1,2-cyclohexanedicarboxylic acid has been successfully achieved using (S)-phenylethylamine as the resolving agent. nih.gov In this case, controlling the molar ratio of the resolving agent to the racemic acid was found to be a key factor. A molar ratio of less than 3:1 yielded trans-(1S,2S)-cyclohexane dicarboxylic acid with a high enantiomeric excess of 97%. nih.gov

Another relevant example is the resolution of racemic trans-2-benzylaminocyclohexanol, a key pharmaceutical intermediate. A practical resolution was developed using di-p-toluoyl-L-tartaric acid as the resolving agent. researchgate.net Optimization of the conditions, following the Pope and Peachey method which involves the addition of a supplementary achiral acid or base, led to a highly efficient separation. The addition of HCl to the system resulted in a 92% yield of the desired diastereomeric salt with an enantiomeric excess of 99.5%. researchgate.net

These examples demonstrate the effectiveness of diastereomeric salt formation for resolving chiral cyclohexane derivatives. The findings from these studies, such as the importance of stoichiometric control and the use of supplementary reagents, are directly applicable to developing a resolution process for this compound.

| Racemic Compound | Resolving Agent | Key Findings | Yield/Purity | Reference |

|---|---|---|---|---|

| trans-1,2-Cyclohexanedicarboxylic acid | (S)-Phenylethylamine | Molar ratio of resolving agent to acid is critical for success. | 97% e.e. for the (1S,2S)-enantiomer. | nih.gov |

| trans-2-Benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid | Addition of HCl as a supplementary acid significantly improves resolution efficiency. | 92% yield, 99.5% d.e. | researchgate.net |

Synthesis from Precursors (e.g., (+/-)2-Amino-cyclohexanecarboxylic Acid and Benzoyl Chloride)

The synthesis of this compound is commonly achieved through the acylation of the corresponding amino acid precursor, (±)-2-aminocyclohexanecarboxylic acid, with benzoyl chloride. This reaction, a type of nucleophilic acyl substitution, forms an amide bond between the amino group of the cyclohexane ring and the carbonyl group of the benzoyl chloride.

The general procedure is analogous to the benzoylation of other amino-functionalized compounds, such as 2-aminothiobenzamides. nih.gov The reaction is typically carried out in an inert solvent, such as dry acetone, in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov Triethylamine (B128534) is a commonly used base for this purpose as it is non-nucleophilic and effectively scavenges the acid, forming triethylamine hydrochloride, which often precipitates from the reaction mixture. nih.gov

The reaction proceeds by the nucleophilic attack of the amino group of 2-aminocyclohexanecarboxylic acid on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, which is accepted by the base.

A typical laboratory-scale synthesis would involve dissolving (±)-2-aminocyclohexanecarboxylic acid and a stoichiometric equivalent of triethylamine in a suitable solvent. nih.gov Benzoyl chloride, also in a stoichiometric amount, would then be added to the solution, often dropwise to control the reaction rate and temperature. The mixture is stirred at room temperature until the reaction is complete. The precipitated triethylamine hydrochloride can be removed by filtration. The desired product, this compound, is then isolated from the filtrate, typically by evaporation of the solvent followed by purification steps such as recrystallization or chromatography.

| Reactant/Reagent | Role in Synthesis | Chemical Class |

|---|---|---|

| (±)-2-Aminocyclohexanecarboxylic Acid | Starting Material / Nucleophile | Amino Acid |

| Benzoyl Chloride | Acylating Agent / Electrophile | Acyl Halide |

| Triethylamine | Base / HCl Scavenger | Tertiary Amine |

| Acetone (or other inert solvent) | Reaction Medium | Solvent |

Stereochemical Aspects and Chiral Recognition in 2 Benzoylamino Cyclohexanecarboxylic Acid

Enantioselective and Diastereoselective Synthesis of 2-(Benzoylamino)cyclohexanecarboxylic Acid

The synthesis of specific stereoisomers of this compound requires carefully designed enantioselective and diastereoselective strategies. One notable approach involves the use of microbial dihydroxylation. For instance, the 1,2-dihydroxylation of benzoic acid using Alcaligenes eutrophus strain B9 can produce (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid with a high enantiomeric excess of over 95%. researchgate.net This intermediate serves as a versatile chiral building block for the synthesis of various enantiomerically pure cyclohexanecarboxylic acid derivatives. researchgate.net

Another strategy for achieving enantioselectivity is through alkali metal in ammonia (B1221849) reductions of pyrrolobenzodiazepine-5,11-diones, which can yield trans-2-aminocyclohexanecarboxylic acid derivatives in enantiomerically pure form. orgsyn.org This method has been utilized in the synthesis of poison frog alkaloids that feature the trans-decahydroquinoline (B8913) ring system. orgsyn.org For the synthesis of cis-2-aminocyclohexanecarboxylic acid derivatives, a method based on the enantioselective hydrolysis of symmetrical diesters with pig liver esterase has been developed. orgsyn.org

Diastereoselectivity, particularly the control of cis and trans isomers, is often achieved through methods like reductive amination. For example, the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester with α-phenylethylamine has been shown to yield a single stereoisomer after crystallization. nih.gov Furthermore, it has been demonstrated that an initially formed cis-adduct can be epimerized to the more stable trans-isomer. nih.gov

Chiral Purity and Enantiomeric Excess Determination

The determination of chiral purity and enantiomeric excess (ee) is a crucial step in asymmetric synthesis to quantify the success of the enantioselective method. Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and reliable method. researchgate.net Derivatization with a chiral reagent to form diastereomers, which can then be separated by standard chromatography techniques, is another widely used approach. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric excess. nih.gov For instance, NMR-based analysis methods have been developed for determining the enantiomeric purity of Fmoc derivatives of 2-aminocyclopentanecarboxylic acid. nih.gov

Circular dichroism (CD) spectroscopy is another powerful technique. The association between an achiral host molecule and chiral guests can induce a CD signal, the sign and magnitude of which can be correlated to the configuration and enantiomeric excess of the guest molecule. nih.govnyu.edu Mass spectrometry (MS) has also emerged as a rapid and sensitive method for chiral analysis, often involving the formation of diastereomeric complexes with a chiral selector. nih.gov

Control of Cis/Trans Isomerism in this compound and Derivatives

The relative orientation of the benzoylamino and carboxylic acid groups on the cyclohexane (B81311) ring, described as cis or trans, is a critical aspect of diastereoisomerism. libretexts.org The control of this isomerism is a key challenge in the synthesis of this compound and its derivatives. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. libretexts.org

The choice of synthetic route can dictate the resulting cis/trans ratio. For instance, certain hydrogenation reactions of substituted benzoic acids can lead to a predominance of the cis isomer. Conversely, as mentioned earlier, reductive amination followed by crystallization can favor the formation of a single trans stereoisomer. nih.gov

Epimerization is a common strategy to convert one diastereomer into another, often the thermodynamically more stable form. It has been shown that a cis-adduct can be epimerized to the corresponding trans-isomer. nih.gov This can be achieved under various conditions, such as heating or treatment with acid or base. For example, heating the trans isomer of 2-methyl-4-cyclohexenecarboxylic acid with thionyl chloride can cause partial epimerization. wmich.edu

The stability of cis and trans isomers can also be influenced by the presence of other substituents on the cyclohexane ring and by the reaction conditions.

Conformational Analysis and Stereoisomeric Configurations

The cyclohexane ring in this compound is not planar and typically adopts a chair conformation to minimize steric and torsional strain. ucsd.edu The substituents, the benzoylamino and carboxylic acid groups, can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions. Generally, conformations with bulky substituents in the equatorial position are favored to reduce 1,3-diaxial interactions. ucsd.edu

For the trans isomer, the diequatorial conformation is generally the most stable. For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will have the larger group in the equatorial position.

The specific stereoisomeric configuration (R/S) at the two chiral carbons (C1 and C2) determines the absolute stereochemistry of the molecule. For example, (1R,2R) and (1S,2S) are a pair of enantiomers, as are (1R,2S) and (1S,2R). The relationship between a (1R,2R) isomer and a (1R,2S) isomer is diastereomeric.

Determining the absolute configuration often requires advanced analytical techniques such as X-ray crystallography or NMR-based methods like the Mosher's method. nih.gov Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the most stable conformations and to help elucidate reaction mechanisms that lead to specific stereoisomers. beilstein-journals.org

Derivatization and Structural Modification Strategies for 2 Benzoylamino Cyclohexanecarboxylic Acid

Synthesis of Substituted 2-(N-Benzoylamino)cyclohexanecarboxylic Acid Derivatives

The synthesis of derivatives of 2-(benzoylamino)cyclohexanecarboxylic acid is a key strategy for probing its biological potential. Modifications typically target the two main components of the molecule: the benzoyl moiety and the cyclohexane (B81311) ring.

Researchers have synthesized a variety of derivatives by introducing substituents at the para-position of the benzoyl ring. For instance, the introduction of a bulky moiety at this position has been shown to substantially increase the activity of related N-benzoylamino compounds in certain biological assays. nih.gov The synthesis of such derivatives often involves the amidation of 2-aminocyclohexanecarboxylic acid with a correspondingly substituted benzoyl chloride or carboxylic acid.

A notable, synthetically accessible modification in medicinal chemistry is the introduction of a 4-difluoromethoxy group. This substituent is often used as a bioisostere for other groups, like a methoxy (B1213986) or hydroxyl group, offering a different lipophilicity and metabolic stability profile. While specific examples for this compound are not detailed in the provided literature, the general synthetic routes are well-established. The synthesis would typically involve reacting 2-aminocyclohexanecarboxylic acid with 4-(difluoromethoxy)benzoyl chloride.

Table 1: Examples of Benzoyl Moiety Modifications

| Substitution Position | Substituent Group | Potential Rationale |

|---|---|---|

| para (4-position) | Fluoro (F) | Modulate electronic properties, improve metabolic stability. |

| para (4-position) | Chloro (Cl) | Increase lipophilicity, potential for halogen bonding. |

| para (4-position) | Difluoromethoxy (OCHF₂) | Act as a lipophilic hydrogen bond donor, enhance metabolic stability. |

The cyclohexane ring provides a three-dimensional scaffold that can be modified to alter the spatial arrangement of the key functional groups. Modifications can include the introduction of substituents, changes in stereochemistry, or the creation of unsaturation.

A powerful and modern technique for modifying saturated carbocycles is palladium-catalyzed transannular C–H functionalization. nih.govnih.gov This method allows for the direct and site-selective introduction of aryl groups at the γ-methylene position of the cyclohexane ring, a transformation that is otherwise challenging due to the chemical inertness of C-H bonds. researchgate.net By using specific ligands, such as quinuclidine-pyridones or sulfonamide-pyridones, researchers can achieve high regioselectivity, overriding the typically favored functionalization at β-C–H bonds. nih.gov This "molecular editing" approach enables the late-stage diversification of the cyclohexane core, providing a route to novel derivatives that would require lengthy multi-step syntheses using traditional methods. nih.govresearchgate.net

Another strategy involves introducing a double bond into the cyclohexane ring, leading to cyclohexene (B86901) derivatives. mdpi.com This modification flattens the ring conformation and can influence the compound's biological activity profile. For example, in related series, the presence of a double bond in the cyclohexene ring was found to increase the antiproliferative activity of certain compounds compared to their saturated cyclohexane analogues. mdpi.com

Table 2: Strategies for Cyclohexane Ring Modification

| Modification Type | Method | Potential Outcome |

|---|---|---|

| C-H Arylation | Palladium-catalyzed transannular functionalization nih.govnih.gov | Direct introduction of aryl groups at specific positions. |

| Dehydrogenation | Chemical oxidation | Introduction of a C=C double bond, altering ring conformation. mdpi.com |

Functionalization for Specific Research Applications

The derivatization strategies discussed are employed to functionalize the parent compound for specific research goals, primarily to enhance biological activity and improve pharmacokinetic properties. The synthesis of a library of analogs with diverse substitutions on both the benzoyl and cyclohexane moieties allows for a comprehensive SAR study.

For example, in the development of antagonists for the VLA-4 receptor, optimization of the carboxylic acid-bearing moiety is crucial. Replacing a benzoic acid group with a trans-4-substituted cyclohexanecarboxylic acid led to the discovery of potent antagonists with favorable pharmacokinetic profiles in rats. nih.gov This highlights how modifications to the cycloalkane ring can directly address issues of metabolic stability and bioavailability.

Furthermore, functionalization can be used to attach probes or labels for biochemical assays. The carboxylic acid or amine group can be used as a handle for conjugation to fluorescent dyes, biotin, or affinity matrices to study target engagement and identify binding partners. The strategic combination of C–H arylation and other transformations enables the rapid generation of molecular complexity, which is highly valuable for creating diverse compound libraries for high-throughput screening in drug discovery programs. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Benzoylamino Cyclohexanecarboxylic Acid

Density Functional Theory (DFT) Studies of 2-(Benzoylamino)cyclohexanecarboxylic Acid Derivatives

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as this compound, by calculating their electron density.

The electronic properties of a molecule are crucial for understanding its reactivity and interaction with other molecules. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich benzoyl and amide moieties. In contrast, the LUMO would be localized on the carboxylic acid group and the carbonyl of the amide, which are the primary sites for nucleophilic attack. This distribution implies that the transition from HOMO to LUMO involves a transfer of electron density from the benzamide (B126) portion to the carboxylic acid group. ijcaonline.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating these are sites prone to electrophilic attack. nih.govdergipark.org.tr Regions of positive potential (colored blue) would be found around the amide and carboxylic acid protons, highlighting them as sites for nucleophilic interaction. nih.govdergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govmdpi.com The energy gap (ΔE = ELUMO - EHOMO) is a direct indicator of chemical reactivity; a larger gap implies higher stability and lower reactivity. ijcaonline.org

Other important descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).

These parameters, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different derivatives and predicting their chemical behavior. nih.govrsc.org

| Descriptor | Calculated Value |

|---|---|

| Energy Gap (ΔE) | 5.13 eV |

| Chemical Hardness (η) | 2.565 |

| Chemical Softness (S) | 0.390 |

| Electronegativity (χ) | 4.285 |

| Electrophilicity Index (ω) | 3.577 eV |

The three-dimensional structure of this compound is flexible, possessing multiple possible conformations. The cyclohexane (B81311) ring can adopt several forms, with the chair conformation being the most stable due to minimized angular and torsional strain. sapub.orglibretexts.org For a 1,2-disubstituted cyclohexane, both cis and trans isomers exist.

In the trans isomer, the two substituents can be in a diaxial (a,a) or a diequatorial (e,e) arrangement. The diequatorial conformation is overwhelmingly more stable as it avoids unfavorable 1,3-diaxial steric interactions. libretexts.org In the cis isomer, one substituent must be axial and the other equatorial (a,e). DFT calculations are employed to perform geometry optimization for each possible conformer. By comparing the calculated total energies, the most stable, lowest-energy conformation can be definitively identified. This analysis is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.

Molecular Docking Studies of this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ajchem-a.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. aip.orgresearchgate.net

Molecular docking simulations can be used to place this compound into the active site of a target protein. Many amide-carboxylic acid derivatives are investigated as potential enzyme inhibitors. For a hypothetical target enzyme, the docking results would elucidate the specific binding mode of the ligand.

The analysis would focus on identifying key non-covalent interactions:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, likely interacting with polar or charged amino acid residues like Arginine, Lysine, or Serine. The amide group also provides both a donor (N-H) and an acceptor (C=O) site for hydrogen bonding.

Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring of the benzoyl group would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine within the enzyme's binding pocket.

Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The strength of these interactions is quantified by a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable ligand-protein complex.

| Ligand Group | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Arg 145 | Hydrogen Bond (Salt Bridge) | 1.9 |

| Amide Carbonyl (C=O) | Ser 210 | Hydrogen Bond | 2.2 |

| Amide (-NH) | Glu 180 | Hydrogen Bond | 2.5 |

| Phenyl Ring | Phe 250 | π-π Stacking | 3.8 |

| Cyclohexyl Ring | Leu 150, Val 152 | Hydrophobic | - |

Once a reliable docking protocol is established for the parent compound, it can be extended to perform virtual screening of a library of its analogs. This process involves creating a collection of virtual derivatives by systematically modifying the structure of this compound—for example, by adding different substituents to the phenyl ring or altering the cyclohexyl scaffold.

Each derivative in this virtual library is then docked into the same protein active site. The predicted binding energies and interaction patterns for all derivatives are calculated and compared. This allows researchers to rapidly assess a large number of compounds in silico, prioritizing those with the most promising binding characteristics for synthesis and experimental testing. This computational approach significantly accelerates the drug discovery process by focusing resources on the most likely candidates.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govresearchgate.net These models are founded on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. mdpi.com For a molecule like this compound, QSPR could predict properties such as solubility, boiling point, or partition coefficient.

The development of a QSPR model involves several key steps:

Dataset Selection: A series of structurally related compounds with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. researchgate.net

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property being studied. nih.govresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. mdpi.com

In studies of related compounds, such as cycloalkane-carboxylates and other carboxylic acids, QSPR models have successfully predicted properties like aqueous solubility and toxicity. researchgate.netnih.govsci-hub.mk For instance, a study on alkyl(1-phenylsulfonyl) cycloalkane-carboxylates found that molecular volume, charge, and free energy, calculated at the B3LYP/6-31G* level of theory, were key descriptors for predicting aqueous solubility. nih.gov Another investigation into the thermodynamic properties of cycloalkanes utilized descriptors related to molecular shape and electronic properties to model heat capacity and entropy. nih.gov

For this compound and its analogues, a QSPR study would involve calculating a wide array of descriptors. A hypothetical selection of such descriptors is presented in Table 1. These would then be used to construct a regression model to predict a specific property.

Table 1: Examples of Molecular Descriptors for QSPR Modeling of this compound Derivatives This table is illustrative and shows the types of descriptors that would be calculated in a typical QSPR study.

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Electrostatic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

Spectroscopic Data Interpretation Through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for the interpretation and prediction of spectroscopic data, including infrared (IR) and Raman spectra. diva-portal.orgwiley.com By calculating the optimized molecular geometry and its vibrational frequencies, researchers can assign experimental spectral bands to specific molecular motions. researchgate.net

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com Following optimization, a frequency calculation is performed on the stationary-state geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. researchgate.net

The calculated vibrational frequencies often exhibit systematic deviations from experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental spectra, the computed frequencies are typically scaled by an empirical scaling factor. mdpi.comresearchgate.net The resulting scaled theoretical spectrum can then be compared directly with the experimental spectrum, allowing for a detailed assignment of each vibrational band. mdpi.com

For this compound, computational methods would be crucial for assigning its complex vibrational spectrum. Key vibrational modes would include:

O-H Stretch: A broad band characteristic of the carboxylic acid group.

N-H Stretch: A sharp band from the amide group.

C=O Stretches: Strong, distinct bands from both the carboxylic acid and amide carbonyls. masterorganicchemistry.com

C-H Stretches: Bands corresponding to the aromatic and aliphatic (cyclohexane) C-H bonds.

C-N Stretch and N-H Bend: Vibrations associated with the amide linkage.

Ring Vibrations: Skeletal vibrations from both the benzene (B151609) and cyclohexane rings. ustc.edu.cn

Table 2 provides a hypothetical comparison of expected experimental IR frequencies for key functional groups in this compound with theoretically calculated values, illustrating how computational data aids in spectral interpretation.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative. Calculated values are hypothetical and based on typical results from DFT (e.g., B3LYP/6-31G) calculations.*

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated (Unscaled) | Hypothetical Calculated (Scaled) | Assignment |

|---|---|---|---|---|

| O-H stretch | 3300-2500 (broad) | 3720 | 3575 | Carboxylic acid O-H |

| N-H stretch | 3400-3200 | 3450 | 3315 | Amide N-H |

| C-H stretch (Aromatic) | 3100-3000 | 3150 | 3025 | Benzene ring C-H |

| C-H stretch (Aliphatic) | 3000-2850 | 3010 | 2890 | Cyclohexane ring C-H |

| C=O stretch (Acid) | 1725-1700 | 1780 | 1710 | Carboxylic acid C=O |

| C=O stretch (Amide I) | 1680-1630 | 1715 | 1650 | Amide C=O |

| N-H bend (Amide II) | 1570-1515 | 1605 | 1540 | Coupled C-N stretch and N-H bend |

Beyond vibrational analysis, computational methods can also predict other molecular properties such as the distribution of electronic charge (via molecular electrostatic potential maps), and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity. mdpi.com

Role of 2 Benzoylamino Cyclohexanecarboxylic Acid As a Chiral Building Block in Complex Chemical Synthesis

Application in the Synthesis of β-Peptides

β-Peptides are polymers of β-amino acids that have garnered significant interest due to their ability to form stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. A key advantage of β-peptides is their resistance to enzymatic degradation, making them attractive candidates for the development of novel therapeutics.

2-(Benzoylamino)cyclohexanecarboxylic acid, after deprotection of the benzoyl group to yield 2-aminocyclohexanecarboxylic acid (ACHC), serves as a crucial cyclic β-amino acid for incorporation into β-peptide chains. The rigid cyclohexane (B81311) ring imparts conformational constraints on the peptide backbone, which can be exploited to design and stabilize specific secondary structures. Oligomers of trans-ACHC, for instance, are known to adopt a stable 14-helix secondary structure.

Recent research has focused on the synthesis of functionalized β-peptides using derivatives of ACHC. For example, polyhydroxylated cyclohexane β-amino acids have been synthesized and incorporated into peptide chains. Structural studies of these new peptides, containing highly substituted cyclohexane rings, have revealed that they maintain the ability to fold into a stable 14-helix, opening avenues for the design of more complex and functional peptidic foldamers with polar substituents oriented at specific positions.

Table 1: Examples of β-Peptide Research Utilizing Cyclohexane β-Amino Acid Scaffolds

| Research Focus | Key Findings |

|---|---|

| Conformational Studies | Oligomers of trans-2-aminocyclohexanecarboxylic acid are known to form stable 14-helix secondary structures. |

| Functionalized Peptides | Incorporation of trihydroxylated cyclohexane β-amino acids into a peptide chain is compatible with the adoption of a stable helical secondary structure. |

Utility in the Construction of β-Lactam Structures

The β-lactam ring is a four-membered cyclic amide that constitutes the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins. Beyond their role in antibiotics, β-lactams are also versatile synthetic intermediates for the creation of other complex molecules.

The synthesis of β-lactams can be achieved through the cyclization of β-amino acids. In this context, this compound represents a potential precursor for the synthesis of novel bicyclic β-lactam structures. The general synthetic strategy involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amino group to form the four-membered ring. The cyclohexane ring would be fused to the β-lactam ring, creating a rigid bicyclic system with defined stereochemistry. Such conformationally constrained β-lactams could be of interest in medicinal chemistry for exploring new biological activities or as chiral synthons for further transformations. The Staudinger ketene-imine cycloaddition is another widely used method for β-lactam synthesis. nih.gov

Precursor for Physiologically Active Substances and Natural Products

Many physiologically active substances and natural products possess complex, stereochemically rich structures. Chiral building blocks, which are enantiomerically pure compounds with versatile functional groups, are essential for the efficient and stereoselective synthesis of these molecules. Carboxylic acids, in particular, are attractive as stable, inexpensive, and readily available synthetic feedstocks. drughunter.com

This compound, with its defined stereochemistry and functional groups, is a valuable chiral building block for this purpose. The cyclohexane core can serve as a scaffold to construct various parts of a target molecule, such as alkaloids or polyketides. The amino and carboxyl groups provide handles for further chemical modifications and for building more complex molecular architectures. The synthesis of marine natural products, for example, often relies on unique chiral building blocks to achieve the desired biological activity. drughunter.com

Intermediate in Pharmaceutical Research and Development

In modern drug discovery, the three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. acs.org Chiral intermediates are therefore indispensable in pharmaceutical synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetics, and a reduction in potential side effects that might be caused by an unwanted enantiomer. acs.org

This compound serves as a key chiral intermediate in pharmaceutical research and development. Its rigid cyclic structure is particularly useful for designing molecules that can mimic or disrupt specific peptide conformations, a common strategy in drug design. The carboxylic acid moiety is a common functional group in many drugs, though it is sometimes replaced with bioisosteres to improve properties like metabolic stability or membrane permeability. nih.gov As a chiral cyclic amino acid derivative, it is a valuable starting material for creating libraries of new compounds for screening against various diseases.

Applications in Optical Resolution of Amines

The separation of a racemic mixture into its constituent enantiomers is a critical process known as optical resolution. libretexts.org A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.org

As an enantiomerically pure carboxylic acid, this compound can be used as a resolving agent for racemic amines. The process involves reacting the racemic amine with one enantiomer of the chiral acid to form a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. This crystallized salt can then be separated by filtration, and the enantiomerically pure amine can be recovered by treatment with a base. Similarly, the other enantiomer of the amine can be recovered from the remaining solution. Chiral acids like tartaric acid and mandelic acid are commonly used for this purpose. libretexts.org

Table 2: General Steps for Optical Resolution of a Racemic Amine

| Step | Procedure | Purpose |

|---|---|---|

| 1. Salt Formation | The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., this compound). | To form a mixture of two diastereomeric salts. |

| 2. Fractional Crystallization | The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. | To exploit the different solubilities of the diastereomers, leading to the precipitation of the less soluble salt. |

| 3. Separation | The crystallized diastereomeric salt is separated from the solution by filtration. | To isolate one of the diastereomers. |

Ligand Chemistry and Coordination Complexes Involving 2 Benzoylamino Cyclohexanecarboxylic Acid Derivatives

Synthesis of Metal Complexes with 2-(Benzoylamino)cyclohexanecarboxylic Acid Derivatives as Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The N-benzoyl protection on the amino group generally prevents its direct coordination to the metal ion, leading to the carboxylate group being the primary binding site.

A general synthetic route involves dissolving the N-acylamino acid in a solvent mixture, such as water-ethanol or water-n-propanol, and then adding a freshly prepared metal hydroxide (B78521), like copper(II) hydroxide. The reaction mixture is typically heated to facilitate the complex formation. After the reaction is complete, any unreacted metal hydroxide is filtered off, and the resulting solution is concentrated to crystallize the metal complex. For instance, copper(II) complexes with N-benzoylamino acids have been synthesized by reacting the ligand with freshly prepared copper(II) hydroxide in a hot water-ethanol mixture.

The stoichiometry of the resulting complexes can vary depending on the metal ion, the specific derivative of the ligand, and the reaction conditions. Both mononuclear and binuclear complexes have been reported for related N-protected amino acid ligands. For example, with N-benzoyl-α-alanine, a binuclear copper(II) complex with a typical copper(II) acetate (B1210297) monohydrate type structure has been isolated.

The choice of solvent and the pH of the reaction medium are crucial parameters that can influence the coordination mode of the ligand and the final structure of the complex. In some cases, the amide group can also participate in coordination, particularly if the reaction conditions favor deprotonation of the amide proton, leading to a different set of complex geometries.

| Metal Ion | Ligand Derivative | General Synthetic Method | Reported Complex Type |

|---|---|---|---|

| Copper(II) | N-Benzoyl-α-alanine | Reaction with Cu(OH)2 in hot water-ethanol | Binuclear |

| Various Transition Metals | N-[(Benzoylamino)-thioxomethyl]proline | Reaction of benzoyl isothiocyanate with proline followed by complexation | Mononuclear [M(L)2]·xH2O |

Characterization of Complex Structures and Stoichiometry

The characterization of metal complexes of this compound derivatives relies on a combination of spectroscopic and analytical techniques to determine their structure and stoichiometry.

Infrared (IR) Spectroscopy is a fundamental tool for identifying the coordination mode of the ligand. The position of the N-H stretching vibration and the amide I and II bands can indicate whether the amide group is involved in coordination. A lack of significant shift in these bands suggests that coordination occurs primarily through the carboxylate group. The asymmetric and symmetric stretching vibrations of the carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) are particularly informative. The difference between these two frequencies (Δν = ν_as - ν_s) can help distinguish between unidentate, bidentate chelating, and bidentate bridging coordination modes.

Electronic (UV-Vis) Spectroscopy provides information about the electronic environment of the metal center. For transition metal complexes, the d-d transitions observed in the visible region are characteristic of the coordination geometry. For example, copper(II) complexes with N-protected amino acids often exhibit a broad absorption band in the visible region, which is indicative of d-d transitions and helps in postulating the geometry around the metal ion.

Elemental Analysis is crucial for determining the empirical formula of the synthesized complexes and confirming their stoichiometry. The experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal are compared with the calculated values for the proposed formula.

| Technique | Information Obtained | Key Observables for N-Benzoyl-α-alanine-Cu(II) Complex |

|---|---|---|

| IR Spectroscopy | Coordination mode of the carboxylate and amide groups | No shift in N-H and amide bands; Δν(COO⁻) indicates bridging bidentate coordination |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | Broad d-d transition band in the visible region |

| X-ray Crystallography | Precise molecular structure, bond lengths, and angles | Binuclear structure with Cu-Cu distance of 2.664(1) Å |

| Elemental Analysis | Stoichiometry of the complex | Confirms the formula [{Cu(Bz-α-AlaO)₂(H₂O)}₂] |

Electronic and Geometric Properties of Coordination Compounds

The electronic and geometric properties of coordination compounds derived from this compound are intrinsically linked to the nature of the metal ion and the coordination environment imposed by the ligand.

The geometry of the metal center is a key determinant of the complex's properties. For instance, nickel(II) complexes can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand field strength and steric factors. luc.edu In the case of N-protected amino acid ligands, where the bulky benzoyl and cyclohexyl groups are present, steric hindrance can play a significant role in dictating the final geometry. For the dicopper(II) complex with N-benzoyl-α-alanine, each copper ion is in a distorted square pyramidal environment.

The electronic properties are largely governed by the d-electron configuration of the metal ion and the ligand field. Magnetic susceptibility measurements can determine the number of unpaired electrons and thus the spin state of the metal ion. For the binuclear copper(II) complex with N-benzoyl-α-alanine, magnetic measurements are consistent with antiferromagnetic coupling between the two copper(II) centers, a common feature in such bridged structures.

The electronic spectra of these complexes provide further insights. The position and intensity of the d-d transition bands are sensitive to the ligand field strength and the coordination geometry. For related nickel(II) complexes with N-acyl amino acid derivatives, the electronic spectra can be used to calculate ligand field parameters (Dq), which quantify the splitting of the d-orbitals. nih.gov

| Property | Influencing Factors | Example from Related Systems |

|---|---|---|

| Coordination Geometry | Metal ion, ligand sterics, and electronic effects | Distorted square pyramidal for each Cu(II) in [{Cu(Bz-α-AlaO)₂(H₂O)}₂] |

| Magnetic Properties | d-electron count, spin state, metal-metal interactions | Antiferromagnetic coupling in binuclear Cu(II) complexes |

| Electronic Spectra | Ligand field strength, coordination geometry | d-d transitions in the visible region characteristic of the metal ion's environment |

Computational Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the electronic structure, bonding, and reactivity of coordination complexes. For complexes of this compound derivatives, DFT calculations can provide valuable insights that complement experimental findings.

Geometry Optimization: DFT calculations can be used to predict the most stable geometry of the metal complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. For nickel(II) complexes with related ligands, DFT has been successfully used to optimize the molecular structures and correlate them with experimental results. acs.org

Electronic Structure Analysis: DFT allows for the investigation of the nature of the metal-ligand bond. Analysis of the molecular orbitals can reveal the extent of covalent and ionic character in the coordination bonds. Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and donor-acceptor interactions between the ligand and the metal. For nickel(II) chelates, quantum chemical parameters can be calculated to understand electronic interactions and stabilities. nih.gov

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra of the complexes. The calculated transition energies and oscillator strengths can be compared with experimental UV-Vis spectra to aid in the assignment of the observed absorption bands.

Thermodynamic Parameters: DFT calculations can also be used to determine thermodynamic properties such as binding energies, enthalpies, and free energies of complex formation. These calculations can help in understanding the stability of the complexes and the selectivity of the ligand for different metal ions. nih.gov

| Computational Method | Information Provided | Application to Related Systems |

|---|---|---|

| DFT Geometry Optimization | Optimized molecular structure, bond lengths, and angles | Validation against X-ray crystal structures of Ni(II) complexes acs.org |

| NBO Analysis | Charge distribution and nature of metal-ligand bonding | Evaluation of resonance interactions in Ni(II) complexes nih.gov |

| TD-DFT | Calculation of electronic absorption spectra | Assignment of UV-Vis spectral bands |

| Thermodynamic Calculations | Binding energies and stability of complexes | Assessment of metal-ligand interaction energies nih.gov |

Structure Activity Relationship Sar Studies of 2 Benzoylamino Cyclohexanecarboxylic Acid Analogs

Elucidation of Structural Determinants for Biological Relevance

The benzoyl moiety is a critical component for the biological activity of this class of compounds. Research has shown that substitutions on the phenyl ring of the benzoyl group can significantly modulate the compound's potency. For instance, in the context of antiadenoviral activity, the presence and position of substituents on the benzoyl ring have been found to be important. While some variability in the N-terminal moiety is tolerated, benzamides appear to be preferred for potent inhibition of adenovirus replication. nih.govcolab.ws

The cyclohexane (B81311) ring serves as a crucial scaffold, and its configuration plays a significant role in the biological activity of these analogs. The stereochemistry of the cyclohexane ring, including the relative orientation of the substituents, can impact how the molecule interacts with its biological target.

Studies on various cyclohexane derivatives have demonstrated that the saturation of the ring can influence biological effects. For instance, in a series of amidrazone derivatives containing a cyclohexene (B86901) ring, the presence of a double bond was found to increase antiproliferative activity compared to their saturated cyclohexane counterparts. mdpi.com This suggests that the rigidity and planarity introduced by the double bond can be beneficial for certain biological activities. Furthermore, the lipophilicity conferred by the cyclohexane ring can be a contributing factor to the antimicrobial activity of its derivatives. cabidigitallibrary.org The diverse biological properties of cyclohexane derivatives, including anticancer and anti-inflammatory activities, underscore the importance of this structural component. researchgate.netnih.gov

The carboxylic acid group is a key functional group that is often essential for the biological activity of 2-(benzoylamino)cyclohexanecarboxylic acid and its analogs. This group can participate in crucial interactions with biological targets, such as forming hydrogen bonds or ionic interactions. researchgate.net The presence of the carboxylic acid is considered favorable for the antiadenoviral activity of this class of compounds. nih.govcolab.ws

Design Principles for Modulating Bioactivity Through Structural Modification

The insights gained from SAR studies provide a foundation for the rational design of new analogs with enhanced or modulated bioactivity. The primary design principles revolve around the strategic modification of the three key structural components: the benzoyl moiety, the cyclohexane ring, and the carboxylic acid functionality.

To enhance potency, medicinal chemists can systematically explore a variety of substituents on the benzoyl ring. This includes varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity of the substituents. The goal is to identify substitution patterns that optimize the binding affinity of the compound for its biological target.

Finally, while the carboxylic acid group is often crucial, its properties can be fine-tuned. This might involve converting the carboxylic acid to an ester or an amide to create a prodrug, which is then converted to the active carboxylic acid in the body. Alternatively, as mentioned, replacing the carboxylic acid with a suitable bioisostere could lead to compounds with improved pharmacokinetic profiles.

By systematically applying these design principles, researchers can aim to develop novel this compound analogs with optimized biological activity for potential therapeutic applications.

Future Directions and Emerging Research Opportunities for 2 Benzoylamino Cyclohexanecarboxylic Acid Research

Development of Novel Catalytic Systems for Asymmetric Synthesis

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure forms of 2-(benzoylamino)cyclohexanecarboxylic acid and its derivatives is a primary research goal. Future work in this area will likely focus on creating innovative catalytic systems that offer higher selectivity, yield, and sustainability.

Asymmetric catalytic hydrogenation has already proven to be a viable method for producing optically active derivatives of 2-(N-benzoylamino)cyclohexanecarboxylic acid. rsc.org Research has demonstrated the efficacy of chiral Ru(II) dicarboxylate complexes, particularly when used with an acid additive like aqueous HBF₄. rsc.org The choice of chiral ligand is critical, with ligands such as DTBM-BINAP showing excellent results in achieving high conversion and stereoselectivity. rsc.org

Future research will likely expand beyond established catalysts to explore novel organocatalytic and biocatalytic systems. chiralpedia.comnih.gov Organocatalysis, which utilizes small chiral organic molecules, presents an attractive metal-free alternative that can offer low air and water sensitivity, crucial for scalable and environmentally friendly processes. nih.govusra.edu Furthermore, enzymatic catalysis offers unparalleled selectivity under mild conditions, and engineering enzymes specifically for the transformation of this compound precursors could revolutionize its production. nih.gov The development of dual-catalysis systems, where multiple catalysts work in synergy, could also lead to new levels of efficiency and enantioselectivity in the synthesis of these compounds. chiralpedia.com

| Catalyst System Component | Example | Function/Finding | Reference |

| Metal Complex | Chiral Ru(II) dicarboxylate | Efficiently catalyzes asymmetric hydrogenation. | rsc.org |

| Chiral Ligand | DTBM-BINAP | Provides high stereoselectivity and full conversion in hydrogenation. | rsc.org |

| Additive | Aqueous HBF₄ | Works in conjunction with Ru(II) complexes to enhance catalytic activity. | rsc.org |

| Potential Future System | Chiral proline-derived catalyst | An example of an organocatalyst used for other complex syntheses. chiralpedia.com | chiralpedia.com |

| Potential Future System | Engineered Enzymes | Biocatalysts that could offer high selectivity under mild conditions. | nih.gov |

Exploration of New Derivatization Pathways

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical properties and exploring its structure-activity relationships (SAR). The carboxylic acid functional group is a prime target for such modifications. Future research will focus on exploring novel derivatization reagents and pathways to create a diverse library of analogues for various applications, including biological screening and analytical profiling.

One promising avenue is the use of specialized reagents to facilitate analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Reagents such as 4-bromo-N-methylbenzylamine have been developed for the derivatization of mono-, di-, and tri-carboxylic acids, enabling sensitive detection through positive electrospray ionization (ESI) tandem mass spectrometry. nih.gov Another advanced reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), is also applicable for the selective derivatization of carboxylic acids by changing the secondary reagent to 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). nih.gov Applying these derivatization strategies to this compound could create standards for metabolomic studies or for tracking the compound in biological systems.

Beyond analytical purposes, derivatization can be used to synthesize new chemical entities with potentially enhanced biological activity. For instance, converting the carboxylic acid to amides, esters, or more complex heterocycles could significantly alter the molecule's interaction with biological targets. Research into monoamidic derivatives of related 1,2-cyclohexanedicarboxylic acids has led to the discovery of potent enzyme inhibitors, suggesting that similar modifications to the this compound scaffold could be a fruitful area of investigation. nih.gov

| Derivatization Reagent | Purpose/Application | Potential Benefit for Target Compound | Reference |

| 4-bromo-N-methylbenzylamine | HPLC-MS analysis of carboxylic acids | Facilitates sensitive detection and quantification. | nih.gov |

| 4-APEBA with EDC | Selective derivatization of carboxylic acids for LC-MS | Enhances detection and screening capabilities. | nih.gov |

| General Amidation/Esterification | Synthesis of new analogues | Exploration of structure-activity relationships. | nih.gov |

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical research, allowing for the prediction of molecular properties and interactions, thereby guiding synthetic efforts. For this compound, advanced computational modeling represents a significant opportunity to accelerate the design of new derivatives with tailored properties.

High-level quantum chemical calculations can be employed to characterize the conformational landscape of the molecule. nih.gov Understanding the structures of minimum energy and the transition states between conformations is crucial, as these features can play a significant role in the molecule's interaction with a biological target. nih.gov Such computational analysis has been successfully applied to related structures, like cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, to understand its activity as a receptor modulator. nih.gov Similar studies on this compound could provide insights into its potential biological targets and guide the design of more potent analogues.

Molecular dynamics (MD) simulations can further provide information on how derivatives interact with specific biological targets, such as enzymes or receptors. nih.gov By simulating these interactions, researchers can predict binding affinities and modes, optimizing the compound's structure for improved efficacy before undertaking costly and time-consuming synthesis. nih.gov This predictive power allows for a more rational design process, focusing resources on candidates with the highest probability of success.

Integration with Materials Science and Supramolecular Chemistry

The structural features of this compound—specifically its carboxylic acid group, amide linkage, and rigid cyclohexyl backbone—make it an intriguing building block for materials science and supramolecular chemistry. The carboxylic acid moiety is a particularly powerful tool for forming predictable hydrogen-bonding networks. rsc.org

Hydrogen bonding is a fundamental non-covalent interaction that governs the assembly of molecules into well-defined supramolecular architectures, from simple dimers to complex three-dimensional networks. rsc.org The ability of the carboxylic acid group in this compound to form robust hydrogen bonds could be harnessed to construct novel soft materials, molecular networks, or host-guest systems. rsc.org The interplay between the hydrogen-bonding carboxylic acid, the amide group (which is also a hydrogen bond donor/acceptor), and the steric bulk of the benzoyl and cyclohexyl groups could lead to unique and predictable self-assembly behaviors.

Furthermore, derivatives of the core structure could be integrated into larger molecular systems, such as polymers or macrocycles. The field of supramolecular chemistry has seen the application of benzoin-derived structures in the creation of functional materials. rsc.org By analogy, functionalized derivatives of this compound could be explored as monomers for polymerization or as components in the design of complex macrocyclic hosts, potentially leading to new materials with applications in sensing, separations, or catalysis.

Q & A

Q. What are the standard synthetic routes for 2-(Benzoylamino)cyclohexanecarboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential oxidation and coupling reactions. A common approach involves:

Oxidation of Cyclohexanol : Cyclohexanol is oxidized to cyclohexanone using chromium trioxide (CrO₃) under controlled acidic conditions .

Carboxylation : Cyclohexanone undergoes carboxylation via the Koch-Haaf reaction (using CO under high pressure with a catalyst) to yield cyclohexanecarboxylic acid derivatives .

Benzoylation : The amine group on the cyclohexane ring is benzoylated using benzoyl chloride in the presence of a coupling agent like HATU (1-

-1H-1,2,3-triazolo

pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF, followed by purification via silica gel chromatography .

- Optimization Tips : Adjusting temperature (40–60°C), solvent polarity, and stoichiometric ratios of coupling agents can improve yields (typically 50–70%).

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzoylamino group (δ 7.5–8.0 ppm for aromatic protons) and cyclohexane backbone (δ 1.2–2.5 ppm for cyclohexyl protons) .

- High-Performance Liquid Chromatography (HPLC) : A C18 column with a water/acetonitrile gradient (0.1% TFA) resolves impurities; purity >95% is typical for research-grade material .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 289.3

⁺) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water (≈1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .

- Experimental Implications : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what analytical methods validate stereochemistry?

- Methodological Answer :

- Chiral Synthesis : Use enantiopure starting materials, such as (1S,2S)-2-aminocyclohexanecarboxylic acid, and perform asymmetric benzoylation with chiral catalysts (e.g., L-proline derivatives) .

- Validation :

- Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers (retention time differences ≥2 min) .

- Circular Dichroism (CD) : CD spectra at 220–250 nm confirm absolute configuration by comparing to known standards .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Reproduce assays under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor studies) .

- Data Normalization : Normalize activity to reference compounds (e.g., LPA receptor inhibitors) and account for batch-to-batch variability in compound purity .

- Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural variations (e.g., substituent positions) with activity trends .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 sensor chip to measure binding kinetics (ka/kd) with target proteins (e.g., Edg-2 receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions (e.g., 10 µM albumin) .

- Solid-State NMR : Study conformational changes in membrane-bound targets (e.g., GPCRs) using ¹³C-labeled compound analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.